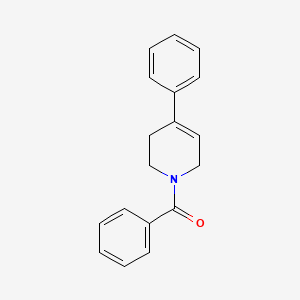

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine

Description

1-Benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative with a benzoyl group at position 1 and a phenyl group at position 2. MPTP is a well-characterized neurotoxin that induces Parkinsonian symptoms by targeting dopaminergic neurons, and its analogs provide critical insights into structure-activity relationships (SAR) in this chemical class .

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c20-18(17-9-5-2-6-10-17)19-13-11-16(12-14-19)15-7-3-1-4-8-15/h1-11H,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFUXJHCOAYGKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with an appropriate amine under specific conditions. The reaction typically requires a catalyst and may be conducted in a solvent such as ethanol or methanol at elevated temperatures. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Enzyme Inhibition

One of the significant applications of 1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine is its inhibitory effect on monoamine oxidases (MAOs). MAOs are enzymes responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, which is beneficial in treating conditions like depression and Parkinson's disease. Studies have shown that derivatives of this compound can selectively inhibit MAO-A and MAO-B isoforms, making them candidates for further drug development .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been demonstrated in animal models that compounds similar to this tetrahydropyridine can prevent dopaminergic neurodegeneration associated with Parkinson's disease. This effect is thought to be mediated through the modulation of apoptotic pathways involving proteins such as Bax .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be used in the preparation of piperidine derivatives which have shown promise in pharmacological applications. The versatility of its chemical structure allows chemists to modify it to create new compounds with desired biological activities .

Case Studies

Mechanism of Action

The mechanism by which 1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact pathways depend on the context of its application, such as its role in inhibiting certain enzymes or affecting neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine with key analogs:

1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)

- Neurotoxicity: MPTP is a potent neurotoxin that causes selective degeneration of nigrostriatal dopaminergic neurons, replicating Parkinson’s disease (PD) pathology in animal models. Its toxicity arises from its conversion to 1-methyl-4-phenylpyridinium (MPP+) via monoamine oxidase-B (MAO-B) in astrocytes .

- Metabolism: MPTP is oxidized to MPP+, which inhibits mitochondrial complex I, leading to oxidative stress and neuronal death .

- Species Sensitivity : C57BL/6 mice and marmosets are highly susceptible to MPTP-induced neurodegeneration, while golden hamsters exhibit resistance due to low MAO-B activity .

4-Benzyl-1-Methyl-1,2,3,6-Tetrahydropyridine (BMTP)

- Neurotoxicity : BMTP, an MPTP analog with a benzyl group at position 4, lacks neurotoxicity even at 10× the dose required for MPTP to induce 85% dopamine depletion in mice. This is attributed to differences in pharmacokinetics and incomplete oxidation to its pyridinium metabolite (BMP+) .

- Metabolism : BMTP is converted to BMDP+ (a dihydropyridinium intermediate) and subsequently to BMP+, but this pathway is less efficient than MPTP→MPP+ conversion .

1-Cyclopropyl-4-Phenyl-1,2,3,6-Tetrahydropyridine

- Enzyme Interactions : This cyclopropyl-substituted analog acts as a MAO-B substrate and irreversible inactivator, highlighting the role of substituent bulkiness in modulating enzyme interactions .

β-Carboline Derivatives (e.g., Tetrahydro-β-Carbolines)

- Structural Similarity: Endogenous β-carbolines undergo methylation to form analogs resembling MPTP. These compounds are oxidized to neurotoxic pyridinium ions, mimicking MPP+’s mitochondrial toxicity .

Mechanistic and Functional Comparisons

Mitochondrial Effects

- MPTP/MPP+ : MPP+ inhibits mitochondrial complex I, reducing ATP synthesis and increasing reactive oxygen species (ROS) .

- Paraquat : Structurally unrelated to MPTP but shares mitochondrial toxicity via complex I inhibition, suggesting convergent pathways in PD models .

Metabolic Pathways

| Compound | Key Metabolites | MAO-B Dependence | Neurotoxic Outcome |

|---|---|---|---|

| MPTP | MPP+ | Yes | Severe neurodegeneration |

| BMTP | BMDP+, BMP+ | Partial | Non-neurotoxic |

| 1-Benzoyl-4-phenyl-THP | Unknown (hypothesized lactams) | Likely low | Undetermined |

Implications for Neurodegenerative Research

- Structure-Activity Relationships : Substituents at position 1 (e.g., methyl, benzoyl, cyclopropyl) critically influence metabolic activation and toxicity. Bulky groups like benzoyl may hinder MAO-B-mediated oxidation, reducing neurotoxicity .

- Therapeutic Targets : MAO-B inhibitors (e.g., selegiline) prevent MPTP→MPP+ conversion, offering neuroprotection. Similar strategies could apply to other tetrahydropyridine derivatives .

Biological Activity

1-Benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C18H17NO) is a tetrahydropyridine derivative characterized by a benzoyl group at one position and a phenyl group at another. The structural formula can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotective Effects : Tetrahydropyridines are known for their neuroprotective properties. This compound may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress.

- Enzyme Inhibition : Studies have indicated that tetrahydropyridine derivatives can inhibit enzymes such as α-amylase, which plays a role in carbohydrate metabolism. This inhibition can be beneficial for managing conditions like diabetes .

In Vitro Studies

In vitro studies have demonstrated the following biological activities of this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative damage.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammatory markers in various cell lines.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further cancer research.

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of tetrahydropyridine derivatives in animal models of Parkinson's disease. The results showed that treatment with this compound led to improved motor function and reduced dopaminergic neuron loss compared to untreated controls. This suggests its potential utility in neurodegenerative disorders .

Case Study 2: Diabetes Management

In a controlled study involving diabetic rats, administration of this compound resulted in lower blood glucose levels and improved insulin sensitivity. The compound's ability to inhibit α-amylase was confirmed through enzyme assays .

Data Table: Summary of Biological Activities

Q & A

Q. What are the most reliable synthetic routes for 1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine, and how do reaction conditions influence yield?

Methodological Answer: A two-step condensation-cyclization strategy is commonly employed for structurally similar tetrahydropyridine derivatives. For example, 1-phenyl-2-(4-aryl-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones were synthesized via condensation of 2,3-diaminopyridine with benzoylacetone, followed by cyclization with substituted benzaldehydes under basic conditions . Adapting this method, the target compound may involve:

Condensation: Reacting a pyridine precursor (e.g., 4-phenyl-1,2,3,6-tetrahydropyridine) with benzoyl chloride in the presence of a base.

Cyclization/Optimization: Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (room temp. vs. reflux) to optimize ring closure.

Yield variations (67–81%) in analogous syntheses highlight the importance of stoichiometric control and inert atmospheres to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR: Key for identifying proton environments. For example, in ethyl 1-benzoyl-4-hydroxy-tetrahydropyridine derivatives, aromatic protons resonate at δ 7.2–7.8 ppm, while tetrahydropyridine ring protons appear at δ 2.5–4.0 ppm .

- IR Spectroscopy: Confirms carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH/OH groups if present .

- X-ray Crystallography: Resolves stereochemistry and bond angles, as demonstrated for structurally complex tetrahydropyridines (e.g., R-factor = 0.069 in a related compound) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: While specific toxicity data for this compound is limited, analogous tetrahydropyridines exhibit hazards such as:

- Acute Toxicity (H302): Harmful if swallowed; use fume hoods and avoid ingestion .

- Skin/Eye Irritation (H315/H319): Wear nitrile gloves and safety goggles .

- Respiratory Irritation (H335): Implement local exhaust ventilation during synthesis .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). For example, methyl 6-ethyl-tetrahydrothieno[2,3-c]pyridine derivatives were optimized for selectivity using molecular docking .

- DFT Calculations: Analyze electron density maps to identify reactive sites for functionalization (e.g., benzoyl group modifications) .

Q. How do steric and electronic effects of substituents influence the stability and reactivity of 1-benzoyl-4-phenyl-tetrahydropyridine derivatives?

Methodological Answer:

- Steric Effects: Bulky substituents on the benzoyl group (e.g., 4-Br or 4-NO₂) reduce ring puckering energy, as shown in thermal studies of 3-(1-benzyl-tetrahydropyridin) derivatives (TGA/DSC data) .

- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions .

Q. How can contradictory data on synthetic yields or biological activity be resolved for this compound class?

Methodological Answer:

- Reproducibility Checks: Validate reaction conditions (e.g., solvent purity, catalyst batch) using protocols from independent studies. For example, cyclization yields varied by 14% across labs due to trace moisture in DMF .

- Meta-Analysis: Compare bioactivity datasets (e.g., IC₅₀ values) against structural analogs. Inconsistent cytotoxicity reports for tetrahydropyridines may arise from assay variability (e.g., MTT vs. ATP-based assays) .

Q. What strategies improve the enantiomeric purity of 1-benzoyl-4-phenyl-tetrahydropyridine derivatives?

Methodological Answer:

- Chiral Resolution: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers, achieving >99% ee in related compounds .

- Asymmetric Catalysis: Employ chiral ligands like BINAP in palladium-catalyzed couplings to control stereochemistry during synthesis .

Q. How can stability issues (e.g., oxidation or hydrolysis) be mitigated during storage?

Methodological Answer:

- Oxidation Prevention: Store under nitrogen or argon in amber vials at –20°C. For example, 4-hydroxy-tetrahydropyridines degrade rapidly in air but remain stable for months under inert conditions .

- Hydrolysis Resistance: Substitute labile groups (e.g., esters) with stable bioisosteres (e.g., amides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.